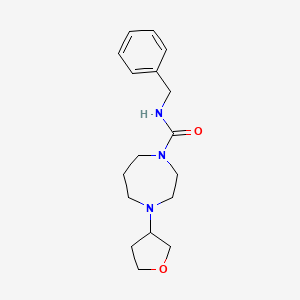

N-benzyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “N-benzyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide” were not found, it’s worth noting that the synthesis of similar molecules often involves metal-catalyzed reactions . For instance, the synthesis of antidepressant molecules often involves metal-catalyzed procedures, including transition metals like iron, nickel, and ruthenium .Aplicaciones Científicas De Investigación

Synthesis and Chemistry

N-benzyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide is a compound that can be synthesized using multicomponent reactions (MCRs), offering an efficient pathway to a broad spectrum of biologically active compounds. MCRs are highlighted for their atom efficiency and ability to incorporate diverse starting materials into the final product, which is beneficial for the rapid synthesis of complex molecules. This synthetic method is especially relevant for the pharmaceutical industry, where diversity-oriented and combinatorial libraries are crucial for drug discovery. Notably, benzodiazepine derivatives, which share a similar ring system to the mentioned compound, have been extensively studied for their therapeutic applications, including as anxiolytics, antiarrhythmics, and inhibitors against various biological targets. The synthesis of benzodiazepine-3-carboxamide derivatives, in particular, has been pursued through multistep approaches requiring expensive catalysts and sensitive conditions, underscoring the need for more accessible synthetic methods (Shaabani et al., 2009).

Novel Syntheses Approaches

Further exploration into novel synthetic routes for producing N-benzyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide and its derivatives has led to the development of new isocyanide-based MCRs. These reactions, conducted at ambient temperature, have demonstrated great promise in creating tetrahydro-1H-benzo[b][1,4]diazepine-2-carboxamides and dihydropyrazine derivatives with good to excellent yields. Such advancements in synthetic chemistry enable the generation of compounds with significant regiochemical control and structural diversity, which are pivotal for the identification of novel pharmacophores and the advancement of drug development programs (Shaabani et al., 2010).

Propiedades

IUPAC Name |

N-benzyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-17(18-13-15-5-2-1-3-6-15)20-9-4-8-19(10-11-20)16-7-12-22-14-16/h1-3,5-6,16H,4,7-14H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQVXVVCPHCHGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)NCC2=CC=CC=C2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)isoxazole-3-carboxamide](/img/structure/B2436426.png)

![4-[(2,3-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2436431.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2436433.png)

![2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436434.png)

![(3As,7aS)-6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2436437.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2436441.png)

![Methyl [1-({[(4-methoxybenzyl)carbamoyl]amino}methyl)cyclohexyl]acetate](/img/structure/B2436443.png)